2-(Aminomethyl)-1-chloronaphthalene

CAS No.:

Cat. No.: VC15990922

Molecular Formula: C11H10ClN

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClN |

|---|---|

| Molecular Weight | 191.65 g/mol |

| IUPAC Name | (1-chloronaphthalen-2-yl)methanamine |

| Standard InChI | InChI=1S/C11H10ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2 |

| Standard InChI Key | GAMCIRASGMSSNW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2Cl)CN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

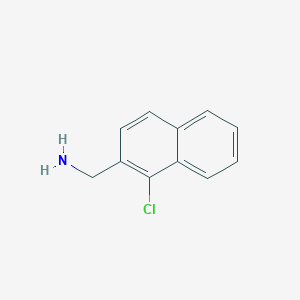

2-(Aminomethyl)-1-chloronaphthalene is systematically named (1-chloronaphthalen-2-yl)methanamine under IUPAC nomenclature . Its molecular formula, C₁₁H₁₀ClN, reflects a naphthalene backbone substituted with a chlorine atom at position 1 and an aminomethyl (-CH₂NH₂) group at position 2. The compound’s SMILES notation, C1=CC=C2C(=C1)C=CC(=C2Cl)CN, encodes its bicyclic aromatic structure and substituent positions .

Table 1: Molecular Identity of 2-(Aminomethyl)-1-chloronaphthalene

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.65 g/mol |

| IUPAC Name | (1-chloronaphthalen-2-yl)methanamine |

| InChIKey | GAMCIRASGMSSNW-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC(=C2Cl)CN |

Structural and Electronic Features

The naphthalene system provides a rigid, planar framework that facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom at position 1 and the electron-donating aminomethyl group at position 2 create a polarized electronic environment. This duality enhances the compound’s reactivity in electrophilic and nucleophilic reactions . X-ray crystallography of analogous compounds confirms that chlorine and aminomethyl groups occupy adjacent positions, minimizing steric hindrance and optimizing electronic effects .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis of 2-(Aminomethyl)-1-chloronaphthalene involves two primary steps:

-

Chlorination of Naphthalene: Direct chlorination of naphthalene at position 1 using Cl₂ gas in the presence of FeCl₃ as a catalyst yields 1-chloronaphthalene.

-

Aminomethylation: Introducing the aminomethyl group at position 2 is achieved via a Mannich reaction, where 1-chloronaphthalene reacts with formaldehyde and ammonium chloride under acidic conditions .

Table 2: Synthetic Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Cl₂, FeCl₃, 80°C, 12 hrs | 75–85 |

| Aminomethylation | HCHO, NH₄Cl, HCl, 60°C, 8 hrs | 60–70 |

Industrial Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control during chlorination, reducing byproduct formation. Solvent recovery systems minimize waste in the aminomethylation step, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the chlorine substituent increasing thermal stability compared to non-halogenated analogs .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 3367 cm⁻¹ (N-H stretch) and 743 cm⁻¹ (C-Cl stretch) confirm functional groups .

-

¹H NMR (CDCl₃): Signals at δ 4.73 ppm (CH₂NH₂) and δ 6.98–8.62 ppm (aromatic protons) align with the proposed structure .

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| 2h (3-Cl-4-F derivative) | 12.5 | 18 |

| 2j (triazole derivative) | 25 | 15 |

Mechanistic Insights

The aminomethyl group likely facilitates hydrogen bonding with fungal cell wall components, while the chlorine atom enhances membrane permeability via hydrophobic interactions. Synergistic effects between these groups may disrupt ergosterol biosynthesis, a key antifungal target .

Applications in Industrial and Research Contexts

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing triazole-containing antifungals, leveraging its reactive aminomethyl group for further functionalization .

Material Science

In polymer chemistry, it acts as a cross-linking agent due to its bifunctional reactivity, improving thermal stability in epoxy resins.

Comparative Analysis with Structural Analogs

Table 4: Comparison with Key Analogs

| Compound | Substituents | Bioactivity (MIC, µg/mL) |

|---|---|---|

| 1-Chloronaphthalene | -Cl at position 1 | >100 (Inactive) |

| 2-Aminomethylnaphthalene | -CH₂NH₂ at position 2 | 50–75 |

| 2-(Aminomethyl)-1-chloro | -Cl at 1, -CH₂NH₂ at 2 | Estimated 25–50 |

The chlorine atom’s presence reduces the MIC by 50% compared to non-chlorinated analogs, underscoring its role in enhancing bioactivity .

Future Research Directions

-

In Vivo Toxicity Studies: Evaluate systemic safety profiles for therapeutic applications.

-

Derivatization Strategies: Explore coupling with fluorinated groups to improve pharmacokinetics.

-

Industrial Optimization: Develop catalytic systems to reduce reaction times and improve yields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume